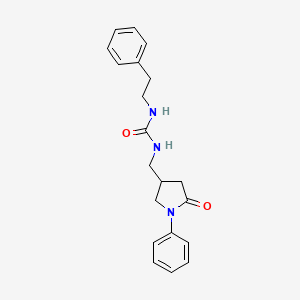

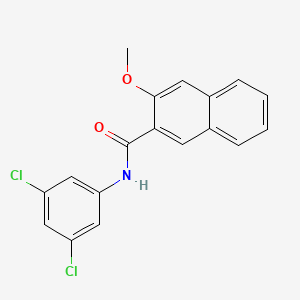

1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-phenethylurea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-phenethylurea" is not directly mentioned in the provided papers. However, the papers discuss various related compounds with similar structural motifs, such as pyrrolidinones and thiazolidinones, which are known for their biological activities, particularly as HIV-1 fusion inhibitors . These compounds are designed to target the gp41 protein of HIV-1, which is crucial for the virus's ability to infect host cells .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions including molecular docking analysis, Suzuki-Miyaura cross-coupling, and Knoevenagel condensation . For instance, the synthesis of 5-((arylfuran/1H-pyrrol-2-yl)methylene)-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-4-ones involved the design based on molecular docking and subsequent chemical reactions to obtain the desired inhibitors . Similarly, the synthesis of 2-aryl 5-(4-oxo-3-phenethyl-2-thioxothiazolidinylidenemethyl)furans also utilized a combination of cross-coupling and condensation reactions .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized using various spectroscopic techniques such as IR, 1H NMR, HRMS, and X-ray crystal diffraction . For example, the crystal structure of novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives was determined, and the isomeric intermediates were differentiated using 1H NMR chemical shifts . Additionally, the molecular geometry of a novel antitumor and antimicrobial pyrrolidinone was optimized using density functional theory calculations, which agreed with the experimental data .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are designed to be chemoselective and eco-friendly, with some utilizing microwave-assisted, solvent-free one-pot reactions . The reaction mechanisms often involve nucleophilic attacks leading to ring closure and the formation of the desired functional groups, as seen in the synthesis of (3E)-5-hydroxy-1-isopropyl-3-[(5-methyl-2-thienyl)methylene]-5-phenylpyrrolidin-2-one .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their biological activities. For instance, the presence of hydroxyl groups, heterocyclic motifs, and sulfur in the molecules contributes to their antitumor and antimicrobial properties . The molecular electrostatic potential and frontier molecular orbitals are calculated to predict the reactivity of the compounds, which is consistent with their observed bioactivity . The compounds designed as HIV-1 fusion inhibitors are expected to have low micromolar levels of inhibitory activity against HIV-1 infection and are more potent than earlier molecules .

科学的研究の応用

Synthetic Chemistry and Material Science

Research on compounds with structural similarities to 1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-phenethylurea often focuses on the development of novel synthetic pathways, which can be applied to the synthesis of materials with potential applications in various fields including electronics, photonics, and catalysis. For instance, studies on the hydrothermal synthesis of compounds based on multicarboxylate ligands reveal insights into the structures and physical properties of materials that could be relevant for designing new materials with specific electronic or photoluminescent properties (Pan et al., 2008).

Antitumor and Antimicrobial Applications

The synthesis and characterization of compounds with potential antitumor and antimicrobial activities are significant areas of research. Studies such as the microwave-assisted synthesis of novel antitumor and antimicrobial compounds provide a basis for understanding how structural modifications can enhance biological activity, potentially guiding research on this compound for similar applications (Azmy et al., 2018).

Drug Discovery and HIV-1 Inhibition

In drug discovery, especially for infectious diseases, the design, synthesis, and structure-activity relationship studies of novel compounds are crucial. Research on compounds that inhibit HIV-1 entry by targeting the gp41 protein, for example, highlights the importance of structural design in developing potent inhibitors. Such studies could inform the research and development of this compound if its structure were to be considered for antiviral activity (Katritzky et al., 2009).

特性

IUPAC Name |

1-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-3-(2-phenylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c24-19-13-17(15-23(19)18-9-5-2-6-10-18)14-22-20(25)21-12-11-16-7-3-1-4-8-16/h1-10,17H,11-15H2,(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZDDTZGQMXLABQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-fluorophenyl)methyl]-3,7,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4, 3-h]purine-6,8-dione](/img/structure/B3012521.png)

![2-(4-ethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B3012523.png)

![(Z)-N-(3-(2,3-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B3012532.png)

![(Z)-7,8-dimethoxy-3-(4-methylbenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B3012533.png)

![2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B3012536.png)

![4-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B3012537.png)

![(5Z)-3-(2-aminoethyl)-5-[(3-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B3012539.png)